molecular formula C9H13NO B8587689 2-(5-Amino-2-methylphenyl)ethanol

2-(5-Amino-2-methylphenyl)ethanol

Cat. No. B8587689
M. Wt: 151.21 g/mol
InChI Key: AJMPEUPSPDJIGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08293757B2

Procedure details

To a solution of (5-amino-2-methyl-phenyl)-acetic acid methyl ester 49 (1.4 mmol) in THF (7 mL) at 0° C. is added 1M lithium aluminum hydride THF solution (1.4 mmol). The reaction is stirred at rt for 6 h and subsequently quenched with ice water and partitioned with ethyl acetate. The organic layer is washed with brine, dried over magnesium sulfate, filtered and reduced to dryness to yield 2-(5-amino-2-methylphenyl)ethanol 50 as tan crystalline solid, which is used without further purification.
Quantity
1.4 mmol
Type
reactant
Reaction Step One
[Compound]
Name
lithium aluminum hydride THF
Quantity
1.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][C:5]1[CH:10]=[C:9]([NH2:11])[CH:8]=[CH:7][C:6]=1[CH3:12]>C1COCC1>[NH2:11][C:9]1[CH:8]=[CH:7][C:6]([CH3:12])=[C:5]([CH2:4][CH2:3][OH:2])[CH:10]=1

Inputs

Step One
Name
Quantity
1.4 mmol
Type
reactant
Smiles
COC(CC1=C(C=CC(=C1)N)C)=O
Name
lithium aluminum hydride THF
Quantity
1.4 mmol
Type
reactant
Smiles
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred at rt for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
subsequently quenched with ice water
CUSTOM
Type
CUSTOM
Details
partitioned with ethyl acetate
WASH
Type
WASH
Details
The organic layer is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC=1C=CC(=C(C1)CCO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.